molecular formula C16H16O2 B8678405 2-[(4-Ethylphenyl)methyl]benzoic acid CAS No. 36778-39-9

2-[(4-Ethylphenyl)methyl]benzoic acid

Cat. No. B8678405
CAS RN: 36778-39-9
M. Wt: 240.30 g/mol
InChI Key: VHNPTINUGMQAKT-UHFFFAOYSA-N
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Patent
US04792551

Procedure details

(b.1) A solution of 2-(4-ethylbenzoyl)benzoic acid in acetic acid (115 ml) and the dimethylformamide (115 ml) containing 10% palladium on carbon (4.9 g) was shaken in a hydrogen atmosphere at 60 p.s.i. for 6 hours. The solution was then filtered and the filtrate was added to water (2000 ml), producing a precipitate of 2-(4-ethylbenzyl)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=[O:12])=O)=[CH:5][CH:4]=1)[CH3:2].CN(C)C=O.[H][H]>C(O)(=O)C.[Pd]>[CH2:1]([C:3]1[CH:19]=[CH:18][C:6]([CH2:7][C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=[O:12])=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
Name
Quantity
115 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
115 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4.9 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered
ADDITION
Type
ADDITION
Details
the filtrate was added to water (2000 ml)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)C1=CC=C(CC2=C(C(=O)O)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.